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Core Study Design & Outcomes

Aspect Details

Objective Determine maximum tolerated dose (MTD) and recommended Phase II
dose (RP2D) of pimasertib [1].

Patient Population 180 patients with advanced solid tumors [1].

Dosing Schedules Once daily (qd), 5 days on/2 days off; qd, 15 days on/6 days off;

Continuous qd; Continuous twice daily (bid) [1].

Maximum Tolerated Dose
(MTD)

Varied by schedule. For continuous twice-daily dosing, the MTD was 75

mg bid [1].

Recommended Phase II
Dose (RP2D)

60 mg twice daily (continuous bid regimen) [1].

Common Drug-Related
Adverse Events

Diarrhea, skin rash/acneiform dermatitis, ocular disorders (e.g., serous

retinal detachment), asthenia/fatigue, peripheral edema [1].

Dose-Limiting Toxicities
(DLTs)

Primarily at doses ≥120 mg/day; included skin rash and ocular events

[1].
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Aspect Details

Key Pharmacokinetic
Findings

Median time to max concentration (T~max~): 1.5 hours; Apparent
terminal half-life: ~5 hours (qd schedules) [1].

Key Pharmacodynamic
Findings

Decreased ERK phosphorylation within 2 hours of administration,
sustained for up to 8 hours at higher doses and prolonged with bid

dosing [1].

Detailed Experimental Protocols

The trial employed standard Phase I methodologies to evaluate pimasertib's safety and biological activity

[1].

Dose Escalation & DLT Evaluation: A classic 3 + 3 dose-escalation design was used. The MTD
was defined as the highest dose at which fewer than 33% of patients experienced a DLT during the

first 21-day cycle. DLTs were adverse events primarily at doses ≥120 mg/day, mainly consisting of
skin rash/acneiform dermatitis and ocular events such as serous retinal detachment [1].

Pharmacokinetic (PK) Assessments: Blood samples were collected from patients at various time
points after dosing. Analysis determined key parameters including the maximum plasma
concentration (C~max~), time to C~max~ (T~max~), and the area under the concentration-time
curve (AUC). The short half-life of ~5 hours supported a twice-daily dosing regimen to maintain target

coverage [1].
Pharmacodynamic (PD) Assessments: The inhibitory effect of pimasertib on its target pathway

was measured by evaluating phosphorylation of ERK (pERK) in peripheral blood mononuclear cells
(PBMCs). This provided proof of mechanism by showing the drug successfully engaged its target [1].

Subsequent Pharmacokinetic & Metabolic Profile

A separate mass-balance study provided deeper insight into pimasertib's properties in cancer patients [2].

Parameter Finding

Absolute Bioavailability 73% [2]
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Parameter Finding

Apparent Total Body
Clearance

45.7 L/h (geometric coefficient of variation: 47.2%) [2]

Volume of Distribution 229 L [2]

Recovery of Radioactive
Dose

85.1% of the administered dose was recovered in excreta [2]

Primary Excretion Routes Urine (52.8%) and faeces (30.7%) [2]

Major Circulating
Metabolites

Carboxylic acid metabolite (M445) and a novel phosphoethanolamine
conjugate (M554) [2]

Pimasertib's Mechanism of Action

The following diagram illustrates the signaling pathway targeted by pimasertib.
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Pimasertib is a selective, ATP non-competitive inhibitor of MEK1 and MEK2, key components in the

Ras/Raf/MEK/ERK (MAPK) pathway [1]. By binding to MEK1/2, pimasertib prevents the phosphorylation

and activation of downstream ERK1/2, disrupting the transmission of signals that drive cancer cell

proliferation and survival [1].
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Clinical Implications and Subsequent Development

The NCT00982865 trial established a foundation for pimasertib's further clinical evaluation.

Rationale for Combination Therapy: Preclinical and clinical evidence suggests that inhibiting the

MAPK pathway can lead to compensatory activation of the PI3K/mTOR pathway, causing resistance
[3] [4]. This provided a strong rationale for combining pimasertib with other targeted agents.

Ongoing Clinical Programs: Based on the first-in-human data, pimasertib moved into multiple
combination studies. A notable ongoing investigation is the FIRELIGHT-1 trial (NCT04985604),
where pimasertib is being evaluated in combination with tovorafenib, a pan-RAF inhibitor, in
adolescents and adults with RAF-altered solid tumors [5].
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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